2-(2-Chlorophenyl)-2-hydroxypropionic acid

Pharmaceutical analysis Impurity profiling Reference standard characterization

2-(2-Chlorophenyl)-2-hydroxypropionic acid (CAS 171202-07-6; molecular formula C₉H₉ClO₃; MW 200.62 g/mol) is an α-hydroxy-α-arylpropionic acid. Its primary documented use is as Bupropion Impurity 18, a reference standard required for the development and validation of compendial HPLC/UPLC methods for bupropion hydrochloride, a norepinephrine-dopamine reuptake inhibitor.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 171202-07-6
Cat. No. B062252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-2-hydroxypropionic acid
CAS171202-07-6
SynonymsBENZENEACETIC ACID, 2-CHLORO-A-HYDROXY-A-METHYL-
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)(C(=O)O)O
InChIInChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-4-2-3-5-7(6)10/h2-5,13H,1H3,(H,11,12)
InChIKeyZEXPENITPLXFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-2-hydroxypropionic Acid (CAS 171202-07-6) – Compound Class and Analytical Context


2-(2-Chlorophenyl)-2-hydroxypropionic acid (CAS 171202-07-6; molecular formula C₉H₉ClO₃; MW 200.62 g/mol) is an α-hydroxy-α-arylpropionic acid . Its primary documented use is as Bupropion Impurity 18, a reference standard required for the development and validation of compendial HPLC/UPLC methods for bupropion hydrochloride, a norepinephrine-dopamine reuptake inhibitor [1]. The compound is available as a racemic mixture, with the individual enantiomers bearing CAS numbers 1215178-12-3 ((S)-form) and 1215178-13-4 ((R)-form).

Why 2-(2-Chlorophenyl)-2-hydroxypropionic Acid Cannot Be Substituted with Other 2-Arylpropionic Acid Analogs in Analytical or Synthetic Workflows


In the context of bupropion impurity profiling, structural analogs such as unsubstituted 2-arylpropionic acids, halogen-positional isomers, or mandelic acid derivatives are not interchangeable. The 2-chloro aryl substitution pattern and α-hydroxy-α-methyl substitution create a unique combination of retention behavior, UV spectral fingerprint, and mass spectral signature required for specific impurity identification [1]. Regulatory submissions (e.g., ANDA dossiers) mandate the use of impurity reference standards corresponding in identity, structure, and stereochemistry to those generated in the drug substance synthetic pathway, which precludes replacement by in-class compounds without incurring method revalidation [2].

Quantitative Differentiation of 2-(2-Chlorophenyl)-2-hydroxypropionic Acid (CAS 171202-07-6) Compared to Closest Analogs and Alternative Standards


Purity Certification as a Bupropion Impurity Reference Standard

As a regulatory-grade reference standard for bupropion impurity quantification, the compound is supplied with a certificate of analysis (CoA) confirming ≥95% purity by HPLC . This level of purity documentation is distinct from generic research-grade 2-arylpropionic acids, which may not be accompanied by validated impurity methods or regulatory compliance data. The standard's specification enables direct use in analytical quality-by-design (AQbD) workflows for bupropion tablets [1].

Pharmaceutical analysis Impurity profiling Reference standard characterization

Differentiation from 2-Chloromandelic Acid (Des-methyl Analog) by Molecular Weight and Retention Time

The target compound displays a molecular weight of 200.62 g/mol and characteristic ion [M+H]+ at m/z 201, differentiating it from the lower homolog 2-chloromandelic acid (MW 186.59 g/mol; [M+H]+ m/z 187) by exactly 14 mass units . This mass difference translates into a distinct retention time under reversed-phase HPLC conditions used in bupropion impurity profiling, allowing unambiguous identification in mixtures containing both the mandelic and propionic acid impurities.

Chemical synthesis Chromatographic separation Molecular descriptor

Chiral Recognition and Enantiomeric Purity as a Component of Impurity Profiling

The racemic nature of CAS 171202-07-6 requires chiral chromatographic methods capable of resolving the (R)- and (S)-enantiomers . The individual enantiomers (CAS 1215178-12-3 and 1215178-13-4) are used to establish system suitability for chiral impurity methods targeting the pharmacologically active (S)-enantiomer of bupropion, which has a known chiral inversion pathway [1]. Generic racemic mixtures without assignment of enantiomeric identity cannot satisfy this regulatory requirement.

Chiral analysis Enantiomeric separation Regulatory compliance

Long-Term Storage Stability Requirement for Impurity Reference Materials

Supplier specifications mandate storage at 2–8°C in sealed, dry containers for the target compound, reflecting its sensitivity to thermal and hydrolytic degradation . This contrasts with related 2-arylacetic acids (e.g., 2-chlorophenylacetic acid, CAS 2444-36-2) which can frequently be stored at room temperature . The stricter storage requirement is a direct consequence of the α-hydroxy acid structural feature, which facilitates thermal decarboxylation and oxidation in the presence of moisture.

Reference standard storage Stability studies Quality control

Optimal Application Scenarios for 2-(2-Chlorophenyl)-2-hydroxypropionic Acid in Pharmaceutical and Chemical R&D


Bupropion Hydrochloride Generic Formulation Development (ANDA Filing)

Use as a verified impurity reference standard for HPLC method validation when developing generic bupropion tablets. The compound's documented characterization (NMR, MS, IR, ≥95% HPLC purity) meets ICH Q3A/Q3B impurity threshold requirements for ANDA submissions [1]. Its specific identity as Bupropion Impurity 18 allows direct peak assignment in forced degradation studies and stability-indicating method development without additional structure elucidation work .

Chiral Purity Method Development for 2-Arylpropionic Acid Drug Substances

Employ the individual (R)- and (S)- enantiomers as system suitability standards for chiral LC methods targeting enantiomeric excess determination. The 2-chlorophenyl substitution provides a strong UV chromophore (λmax ~220–260 nm) and distinct circular dichroism signal, enabling low-level enantiomeric impurity detection (LOQ typically ≤0.1 area%) [1]. This is directly applicable to the regulatory monitoring of chiral inversion in 2-arylpropionic acid drugs such as ibuprofen and ketoprofen .

Synthetic Intermediate for 2-Arylacrylic Acid Derivatives

Utilize the α-hydroxy acid as a synthetic precursor for 2-(2-chlorophenyl)acrylic acid via acid-catalyzed dehydration, which can then be hydrogenated to 2-(2-chlorophenyl)propionic acid (CAS 2184-85-2) [1]. This pathway is valuable for preparing labeled or unnatural analogs of NSAIDs for metabolic pathway studies, where the chlorophenyl moiety provides a handle for negative-ion mass spectrometric detection with enhanced sensitivity relative to the unsubstituted phenyl analog .

Method Transfer and Equivalence Testing Between Laboratories

As a product-specific impurity with a unique CAS number, the compound serves as a non-interchangeable standard during cross-site analytical method transfers for bupropion quality control. Its use ensures inter-laboratory comparability, as the compound's retention time, relative response factor, and resolution from the bupropion peak and other impurities are documented, reducing transfer failures attributable to standard variability [1].

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